molecular formula C13H18N2S B186292 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 42159-76-2

2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No. B186292
CAS RN: 42159-76-2
M. Wt: 234.36 g/mol
InChI Key: QDIYAWBTKKYATE-UHFFFAOYSA-N
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Description

“2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile” is a chemical compound with the empirical formula C13H18N2S . It has a molecular weight of 234.37 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for this compound is CC(C)(C)C1CCc2nc(N)sc2C1 . The InChI code is 1S/C13H18N2S/c1-13(2,3)8-4-5-9-10(7-14)12(15)16-11(9)6-8/h8H,4-6,15H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound is solid in form . Its melting point is 150-151 .

Scientific Research Applications

Synthetic Applications and Environmental Considerations

2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a compound that may not have been explicitly covered in the literature under this exact name. However, understanding its potential applications and related chemical structures can be insightful. Synthetic phenolic antioxidants (SPAs), for example, which might share structural similarities or functional groups with the compound , are utilized across various industries to inhibit oxidation and extend the shelf life of products. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and derivatives, have been detected in various environmental matrices and human tissues, raising concerns about their potential toxicity and environmental impact. Research emphasizes the necessity of developing SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Decomposition and Environmental Fate

The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor could provide insights into the degradation processes relevant for structurally similar compounds. This approach showcases alternative methods for breaking down and converting such compounds into less harmful substances, potentially applicable to the environmental management of 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and related molecules (Hsieh et al., 2011).

Applications in Synthesis and Material Science

A focus on benzothiazole derivatives highlights the relevance of such structures in medicinal chemistry, where they are recognized for their biological activities and industrial demand. The review of modern approaches to the synthesis and transformations of benzothiazole derivatives, including those with amino and mercapto substitutions, suggests a wide range of potential applications in developing new drugs and materials. This context may extend to the chemical class including 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, indicating its utility as a building block in organic and organoelement synthesis (Zhilitskaya et al., 2021).

Safety And Hazards

The compound is classified as an Acute Tox. 4 Oral, which means it is harmful if swallowed . It has a GHS07 pictogram, and the signal word is "Warning" .

properties

IUPAC Name

2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-13(2,3)8-4-5-9-10(7-14)12(15)16-11(9)6-8/h8H,4-6,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIYAWBTKKYATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346922
Record name 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

CAS RN

42159-76-2
Record name 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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